ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Overview
Description
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including benzodioxole, furan, nitrophenyl, and thiazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, chloronitrophenyl furan, and thiazolopyrimidine precursors. Key steps in the synthesis could involve:
Formation of the benzodioxole moiety: This might be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the furan ring: This could involve the reaction of a suitable aldehyde with a nitrophenyl compound under acidic or basic conditions.
Construction of the thiazolopyrimidine core: This might be synthesized through the condensation of a thioamide with a suitable diketone.
Final coupling reactions: The various fragments are then coupled together under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole and furan rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole derivatives: Known for their aromatic stability and potential biological activity.
Furan derivatives: Often used in organic synthesis and materials science.
Thiazolopyrimidine derivatives: Investigated for their medicinal properties, including anti-cancer and anti-inflammatory activities.
Uniqueness
The uniqueness of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLORO-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its complex structure, which combines multiple functional groups and heterocycles, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClN3O8S/c1-3-37-27(34)24-14(2)30-28-31(25(24)15-4-8-21-22(10-15)39-13-38-21)26(33)23(41-28)12-17-6-9-20(40-17)18-7-5-16(29)11-19(18)32(35)36/h4-12,25H,3,13H2,1-2H3/b23-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAFFWHMZKTOCM-FMCGGJTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=C(C=C(C=C6)Cl)[N+](=O)[O-])S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC=C(O5)C6=C(C=C(C=C6)Cl)[N+](=O)[O-])/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClN3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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